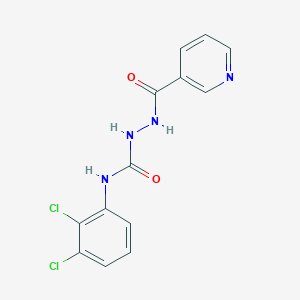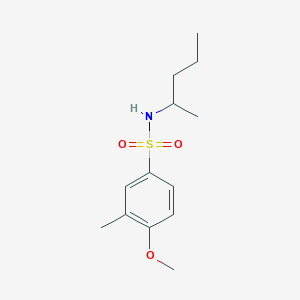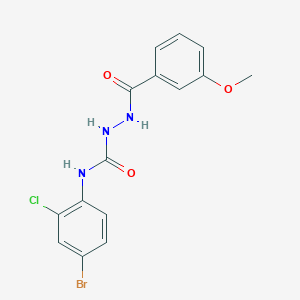
N-(2,3-dichlorophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide
Descripción general
Descripción
N-(2,3-dichlorophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide, also known as DCPH, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a hydrazine derivative that has been found to exhibit a range of interesting biological properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(2,3-dichlorophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to modulate the immune system by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been found to have a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including DNA topoisomerase I and II, and histone deacetylase. It has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dichlorophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is its ability to inhibit the growth of cancer cells, making it a promising candidate for drug development. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for research on N-(2,3-dichlorophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy in vivo and to identify potential drug targets. Additionally, its anti-inflammatory and anticonvulsant properties could be further explored for the treatment of other diseases. Finally, its mechanism of action needs to be fully elucidated to better understand its effects and potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit antitumor, anti-inflammatory, and anticonvulsant properties, among others. Its ability to inhibit the growth of cancer cells has been of particular interest, and it has been shown to be effective against a range of tumor types.
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(pyridine-3-carbonylamino)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O2/c14-9-4-1-5-10(11(9)15)17-13(21)19-18-12(20)8-3-2-6-16-7-8/h1-7H,(H,18,20)(H2,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXUADFAKFWQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-chloro-1-(3-ethoxy-4-propoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113550.png)

![2-(4-{[(2-chlorobenzyl)thio]acetyl}piperazin-1-yl)pyrazine](/img/structure/B4113593.png)

![N~2~-(4-ethoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4113601.png)

![N-(3-bromophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4113614.png)
![N-(2-fluorophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4113620.png)

![N-(2,3-dichlorophenyl)-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4113628.png)

![2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4113641.png)
![N~2~-(4-chlorobenzyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4113645.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4113649.png)